molecular formula C12H15BrN2S B2916533 2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]-1-ethanamine-hydrabromide CAS No. 1052545-41-1

2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]-1-ethanamine-hydrabromide

Cat. No.: B2916533
CAS No.: 1052545-41-1
M. Wt: 299.23
InChI Key: AVCXHHNLQFELEP-UHFFFAOYSA-N
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Description

2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]-1-ethanamine hydrobromide is a thiazole-containing compound featuring a 4-methylphenyl substituent at the 2-position of the thiazole ring and a primary ethanamine group at the 4-position, stabilized as a hydrobromide salt. Thiazole derivatives are widely explored in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and receptor-modulating properties . The 4-methylphenyl group is a common pharmacophore in bioactive molecules, often enhancing lipophilicity and target binding . The hydrobromide salt improves aqueous solubility, which is critical for pharmacokinetic optimization.

Properties

IUPAC Name

2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S.BrH/c1-9-2-4-10(5-3-9)12-14-11(6-7-13)8-15-12;/h2-5,8H,6-7,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCXHHNLQFELEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCN.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]-1-ethanamine hydrobromide is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₅BrN₂S
  • Molecular Weight : 299.24 g/mol
  • CAS Number : 1052545-41-1

The compound contains a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the 4-methylphenyl group may enhance its lipophilicity and biological interactions.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. In vitro studies have shown that compounds similar to 2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]-1-ethanamine hydrobromide possess efficacy against various bacterial strains. For instance, derivatives were tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of inhibition.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
Thiazole Derivative AE. coli32 µg/mL
Thiazole Derivative BS. aureus16 µg/mL
2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]-1-ethanamine hydrobromide VariousPending Research

Antitumor Activity

Thiazole derivatives are also being investigated for their antitumor properties. Studies have indicated that these compounds can inhibit tumor cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis.

A study on structurally similar thiazoles demonstrated that they could inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 10 to 50 µM.

The biological activity of 2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]-1-ethanamine hydrobromide may involve the following mechanisms:

  • Inhibition of Enzymatic Activity : Thiazoles often inhibit specific enzymes that are crucial for microbial survival or tumor growth.
  • Disruption of Cell Membrane Integrity : Some studies suggest that these compounds may disrupt bacterial cell membranes, leading to cell lysis.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives and evaluated their antibacterial activity against E. coli and S. aureus. The results indicated that modifications to the thiazole ring significantly impacted antimicrobial potency.

Case Study 2: Antitumor Activity

A research group investigated the effects of various thiazole derivatives on human cancer cell lines. The study found that specific substitutions on the thiazole ring enhanced cytotoxicity against MCF-7 cells, suggesting a structure-activity relationship that could inform future drug design.

Scientific Research Applications

Based on the search results, here's what is known about the compound 2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethan-1-amine and related compounds, with a focus on potential applications:

1. Structural and Chemical Information:

  • The compound 2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethan-1-amine has the molecular formula C12H14N2SC_{12}H_{14}N_2S .
  • Its SMILES notation is CC1=CC=C(C=C1)C2=NC(=CS2)CCN .
  • The InChI code is InChI=1S/C12H14N2S/c1-9-2-4-10(5-3-9)12-14-11(6-7-13)8-15-12/h2-5,8H,6-7,13H2,1H3 .
  • A related compound, 2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine, has the molecular formula C13H16N2SC_{13}H_{16}N_2S .

2. Predicted Collision Cross Section:

  • The predicted collision cross sections (CCS) for 2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethan-1-amine and various adducts have been calculated . For example, the [M+H]+ adduct has a predicted CCS of 147.9 Ų .

3. Related Compounds and Applications:

  • Monoterpene derivatives, including thiazole derivatives, are of interest for their biological activities . Some thiazole derivatives have shown antibacterial and antifungal activities .
  • Certain β-pinene-based thiazole derivatives have demonstrated potent antiproliferative activities against human cancer cell lines . Specifically, a compound with a hydroxyl group attached to the phenyl group showed excellent cytotoxic activity against Hela, CT-26, and SMMC-7721 cell lines .
  • Various N-terpenyl benzisoselenazolones have been synthesized and tested as antioxidants and anticancer agents .

4. Other related compounds:

  • 2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]-1-ethanamine-hydrabromide has the molecular formula C12H15BrN2SC_{12}H_{15}BrN_2S and a molecular weight of 299.23 .

5. General Applications of Thiazoles:

  • Functionalized derivatives of thiazoles have applications in various fields .

Comparison with Similar Compounds

(a) Thiazole vs. Pyridazinone and Oxazolopyrimidine Derivatives

  • Thiazole Core: The target compound’s thiazole ring distinguishes it from pyridazinone () and oxazolopyrimidine derivatives (). Thiazoles are sulfur-containing heterocycles known for metabolic stability and enzyme inhibition, whereas pyridazinones and oxazolopyrimidines are nitrogen-rich systems often associated with anti-inflammatory or kinase-inhibitory activity .
  • 4-Methylphenyl Group: Shared with the pyridazinone derivative in , this group likely enhances lipophilicity and target affinity. The pyridazinone analog demonstrated potent anti-inflammatory activity (IC₅₀ = 11.6 μM), suggesting that the methylphenyl-thiazole combination in the target compound may warrant similar evaluation .

(b) Substituent Effects on Bioactivity

  • Ethanamine vs. Sulfanyl Groups : The ethanamine moiety in the target compound differs from the sulfanyl group in ’s thiazole derivative. Primary amines often participate in hydrogen bonding with biological targets (e.g., GPCRs or transporters), whereas sulfanyl groups may influence redox properties or metal chelation .

(c) Pharmacological Data Gaps

No direct activity data are available for the target compound. However, structural parallels to pyridazinone () and thiazole derivatives () suggest plausible avenues for testing anti-inflammatory or receptor-binding assays.

Q & A

Q. Table 1: Comparison of Synthetic Routes

RouteReagents/ConditionsYield (%)Purity (%)Key Reference
1Thiourea, ethanol, reflux75–8890–95
2Mannich reaction, HBr gas60–7085–90

Advanced: How can computational methods optimize reaction conditions for this compound’s synthesis?

Methodological Answer:
Computational tools like density functional theory (DFT) or reaction path search algorithms (e.g., artificial force-induced reaction method) predict transition states and intermediate stability. For example:

  • Step 1 : Simulate reaction pathways to identify energy barriers for thiourea-alkyne cyclization .
  • Step 2 : Use machine learning to correlate experimental parameters (solvent polarity, temperature) with yield data, narrowing optimal conditions .
  • Step 3 : Validate predictions experimentally, iterating with computational feedback to resolve contradictions (e.g., unexpected byproducts) .

Basic: What spectroscopic techniques characterize this compound’s structure?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm thiazole ring protons (δ 7.2–8.1 ppm) and methylphenyl groups (δ 2.3–2.5 ppm). The ethanamine chain appears as a triplet near δ 3.0 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 307.2) .
  • IR Spectroscopy : N-H stretching (~3300 cm1^{-1}) and C-S bonds (~680 cm1^{-1}) confirm functional groups .

Advanced: How to resolve discrepancies in spectral data during structural elucidation?

Methodological Answer:

  • Step 1 : Cross-validate with 2D NMR (COSY, HSQC) to assign proton-carbon correlations and detect overlapping signals .
  • Step 2 : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes to identify anomalies (e.g., tautomerism) .
  • Step 3 : Use X-ray crystallography for unambiguous confirmation of stereochemistry and hydrogen bonding patterns .

Advanced: What strategies improve yield and purity in multi-step syntheses?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., solvent ratio, catalyst loading). For instance, a 23^3 factorial design reduced side reactions in thiazole formation by 30% .
  • Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) to isolate high-purity fractions (>95%) .
  • In-line Analytics : Implement HPLC-MS to monitor reaction progress and detect intermediates .

Basic: What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thiazole ring .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrobromide dissociation; TGA/DSC analysis shows decomposition onset at 150°C .

Advanced: How does substituent variation on the thiazole ring affect biological activity?

Methodological Answer:

  • Step 1 : Synthesize analogs with electron-withdrawing (e.g., –NO2_2) or donating (–OCH3_3) groups at the phenyl ring .
  • Step 2 : Test in vitro binding assays (e.g., receptor affinity) and correlate with Hammett σ constants to quantify electronic effects .
  • Step 3 : Perform QSAR modeling to predict activity trends and guide structural optimization .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Work in a fume hood due to potential HBr release during decomposition .
  • First Aid : For skin exposure, rinse with water for 15 min; seek medical help if irritation persists .

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